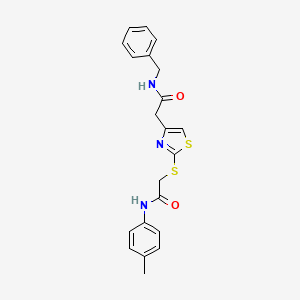

N-苄基-2-(2-((2-氧代-2-(对甲苯基氨基)乙基)硫代)噻唑-4-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

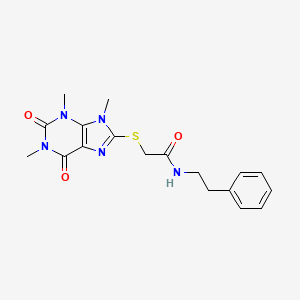

Molecular Structure Analysis

Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学研究应用

- The compound has been investigated for its antioxidant capacity. In vitro assays revealed its interaction with stable free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl radical) and water-soluble azo compound AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride). Nitrones with specific aryl motifs demonstrated significant antioxidant potential, making this compound relevant for combating oxidative stress .

- Researchers explored the anti-inflammatory activity of these novel N-benzyl-2-imine oxides. Specifically, they tested their ability to inhibit soybean lipoxygenase (LOX). Among the nitrones studied, one variant (10c) exhibited potent LOX inhibition (IC50 = 10 μM), suggesting its potential as an anti-inflammatory agent .

- Certain nitrones within this compound family showed promising inhibitory effects against lipid peroxidation. For instance, nitrone 10d, decorated with a 4-fluoro-3-methylphenyl motif, displayed notable activity. Understanding its mechanism of action could lead to novel therapeutic strategies .

- Given its antioxidant and anti-inflammatory properties, this compound may find applications in the development of bioactives and nutraceuticals. Researchers are exploring its potential as a natural health supplement or functional food ingredient .

- In a related context, 2-methoxybenzamides have been investigated as potential bleaching herbicides. While not directly related to the compound , this research highlights the broader interest in benzyl derivatives for weed control .

- The compound’s structure contains a 1,3-thiazole ring, which is a heterocyclic motif. Researchers have explored the synthesis of fused 1,2,3-triazole heterocycles, and this compound’s structure could serve as a building block for such endeavors .

Antioxidant Activity

Anti-Inflammatory Properties

Lipid Peroxidation Inhibition

Bioactives and Nutraceuticals

Herbicide Development

Heterocyclic Synthesis

作用机制

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives may interact with multiple targets in the body.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in physiological systems . For instance, they may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that they may influence a variety of biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

IUPAC Name |

N-benzyl-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S2/c1-15-7-9-17(10-8-15)23-20(26)14-28-21-24-18(13-27-21)11-19(25)22-12-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNXBSDXZSSKBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2408937.png)

![4-(morpholinosulfonyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2408944.png)

![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2408945.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2408946.png)

![2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2408953.png)